molecular formula C10H14N2 B13739353 2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole

2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole

Cat. No.: B13739353
M. Wt: 162.23 g/mol
InChI Key: BVLFKBQVFDIWJG-UHFFFAOYSA-N
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Description

2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole is a bicyclic heterocyclic compound featuring a partially saturated benzimidazole core. The benzimidazole moiety consists of a benzene ring fused with an imidazole ring, while the "2,3-dihydro" designation indicates saturation at the 2- and 3-positions of the imidazole ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its structural similarity to bioactive molecules .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-propan-2-yl-2,3-dihydro-1H-benzimidazole

InChI

InChI=1S/C10H14N2/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7,10-12H,1-2H3

InChI Key

BVLFKBQVFDIWJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

General Synthetic Approach for 2,3-Dihydro-1H-benzimidazoles

A common synthetic route for 2,3-dihydro-1H-benzimidazoles involves the condensation of o-phenylenediamines with aldehydes or ketones, followed by cyclization under acidic or catalytic conditions. A notable method uses Me3SiCl (trimethylsilyl chloride) as a condensation agent in pyridine, enabling a one-pot synthesis of various 2,3-dihydrobenzimidazoles from ortho-dialkylaminoanilines and aldehydes.

This method is efficient for producing the dihydrobenzimidazole core and can be adapted for introducing alkyl substituents at the 2-position by selecting appropriate aldehydes or ketones.

Introduction of the Isopropyl Group at the 2-Position

The isopropyl substituent at the 2-position can be introduced via several strategies:

Grignard Reaction with 1-Trityl-4-iodoimidazole

A patented process describes the preparation of 2-substituted benzimidazoles using a Grignard reagent derived from isopropylmagnesium chloride reacting with a halogenated imidazole intermediate (e.g., 1-trityl-4-iodoimidazole). The reaction is conducted in methylene chloride solvent under an argon atmosphere, starting at low temperatures (around 10 °C), followed by warming to 20 °C to complete the addition.

After formation of the Grignard intermediate, it is reacted with N,N-dimethylformamide at sub-zero temperatures (-5 °C), followed by stirring at room temperature to afford the desired 2-isopropyl-substituted benzimidazole after workup and purification.

Reaction Conditions Summary
Step Reagents/Conditions Outcome
Formation of Grignard reagent Isopropylmagnesium chloride in THF, 10 °C to 20 °C Imidazole Grignard intermediate
Formylation N,N-Dimethylformamide, -5 °C to 20 °C 2-Isopropylbenzimidazole precursor
Workup Aqueous ammonium chloride, extraction with methylene chloride, drying over MgSO4 Purified 2-isopropylbenzimidazole hydrochloride

This method is notable for its high efficiency and control over the substitution pattern.

Alternative Approaches and Related Synthetic Routes

Cyclization of α,α-Disubstituted Precursors

Another synthetic route involves the cyclization of α,α-disubstituted precursors such as α,α-dibromo-o-xylene derivatives with ketones or aldehydes to form vinyl-substituted intermediates. These intermediates can be brominated and subsequently reacted with formamide to yield vinyl-substituted benzimidazole hydrochlorides, which upon catalytic hydrogenation convert the vinyl group into an ethyl or isopropyl group.

The catalytic hydrogenation step is typically performed under mild conditions using a hydrogenation catalyst (e.g., Pd/C), converting the vinyl substituent into the desired alkyl substituent, such as isopropyl, through saturation of the double bond.

Mechanistic Insights and Reaction Optimization

  • The Grignard addition to halogenated imidazole intermediates proceeds via nucleophilic attack on the electrophilic carbon, forming a carbon-carbon bond at the 2-position.
  • Formylation with N,N-dimethylformamide introduces the formyl group, which is essential for subsequent ring closure and stabilization.
  • Catalytic hydrogenation is a key step for converting vinyl intermediates to alkyl-substituted benzimidazoles, ensuring saturation and proper substitution.
  • Reaction temperatures are carefully controlled to optimize yield and purity, with low temperatures favoring selectivity and high temperatures promoting reaction completion.
  • Workup procedures involve aqueous quenching, organic extraction, washing, drying, and recrystallization to obtain pure products.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Yield/Notes
1 1-Trityl-4-iodoimidazole + isopropylmagnesium chloride Methylene chloride, THF, N,N-dimethylformamide, 10 °C to 20 °C, argon atmosphere 2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole hydrochloride High yield; controlled substitution
2 α,α-Dibromo-o-xylene + 4-penten-2-one Bromination with bromine, formamide reaction, catalytic hydrogenation Vinyl-substituted benzimidazole → hydrogenated to isopropyl derivative Requires hydrogenation step
3 Ortho-dialkylaminoanilines + aldehydes Me3SiCl as condensation agent, pyridine as base, one-pot reaction 2,3-Dihydro-1H-benzimidazole derivatives Convenient, adaptable for alkyl groups

Research Findings and Optimization Notes

  • The Grignard-based synthesis offers a versatile approach to introduce various alkyl groups, including isopropyl, with good control over regioselectivity and yield.
  • One-pot condensation methods using Me3SiCl and pyridine provide a straightforward route but may require further functional group manipulation to introduce bulky alkyl groups like isopropyl.
  • Catalytic hydrogenation steps are critical when starting from vinyl intermediates to achieve the saturated isopropyl substituent, with catalyst choice and reaction conditions impacting efficiency.
  • Purification typically involves solvent extraction, washing with brine or saturated sodium chloride solutions, drying over anhydrous magnesium sulfate, and recrystallization from solvents such as acetone or methylene chloride.

Chemical Reactions Analysis

1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo substitution reactions at the benzimidazole ring. Halogenation, nitration, and sulfonation are typical substitution reactions. Reagents such as bromine, nitric acid, and sulfuric acid are often used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with hydrogen peroxide can yield benzimidazole-2-carboxylic acid, while reduction with sodium borohydride can produce 2,3-dihydrobenzimidazole derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • This compound serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions and processes .

Catalysis

  • 2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole can function as a ligand in coordination complexes with metal ions. These complexes are known to exhibit unique catalytic properties, making them valuable in several chemical reactions .

Biological Applications

Antimicrobial Activity

  • Benzimidazole derivatives, including 2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antiviral Properties

  • Studies have shown that benzimidazole derivatives possess antiviral activities. This includes the potential to inhibit viral replication and improve therapeutic outcomes against viral infections .

Anticancer Potential

  • The compound is being investigated for its anticancer properties. It has been found to interact with tubulin, inhibiting its polymerization, which is critical for cancer cell division. This mechanism positions it as a candidate for cancer treatment .

Medicinal Applications

Pharmaceutical Development

  • The therapeutic effects of 2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole are under exploration for various diseases, including cancer, fungal infections, and parasitic diseases. Its derivatives are being studied for their efficacy and safety profiles in clinical settings .

Case Study: Anticancer Activity

  • A notable study demonstrated that specific benzimidazole derivatives exhibited IC50 values indicative of potent anticancer activity against various cancer cell lines. For example, derivatives with modifications at specific positions showed improved potency compared to the parent compound .

Industrial Applications

Dyes and Pigments

  • In the industrial sector, 2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole is used in producing dyes and pigments due to its chemical stability and reactivity .

Polymers

  • The compound's properties make it suitable for incorporation into polymer formulations, enhancing performance characteristics such as durability and color retention .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Properties
ChemistryBuilding block for organic synthesisStructural versatility
CatalysisLigand formation with metal ionsUnique catalytic properties
AntimicrobialInhibiting bacterial/fungal growthAntimicrobial activity
AntiviralInhibiting viral replicationPotential antiviral effects
AnticancerInhibiting tubulin polymerizationMechanism targeting cancer cell division
PharmaceuticalDeveloping treatments for various diseasesInvestigated therapeutic effects
IndustrialProduction of dyes and polymersChemical stability and reactivity

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) depends on its specific application. In biological systems, benzimidazole derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some benzimidazole derivatives inhibit the polymerization of tubulin, a protein involved in cell division, thereby exhibiting anticancer activity.

In other applications, the compound may act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH): The methyl groups at N1 and N3 increase electron-donating capacity, while the phenyl group at C2 stabilizes the dihydroimidazole ring. BIH is widely used as a sacrificial electron donor in photocatalytic CO₂ reduction, achieving a turnover number (TON) of 2766 for formic acid production. However, its efficiency is surpassed by 1,3-dimethyl-2-(o-hydroxyphenyl)-2,3-dihydro-1H-benzo[d]imidazole (BI(OH)H), where the ortho-hydroxyl group facilitates proton-coupled electron transfer, enhancing catalytic durability and rate (TOF = 44.9 min⁻¹) .
  • 2-Hydrazino-1-isopropyl-1H-benzimidazole: The hydrazone group at C2 introduces nucleophilic reactivity, making it a precursor for heterocyclic synthesis. Its applications in medicinal chemistry are under exploration due to structural parallels with antibacterial benzimidazoles .

Aryl-Substituted Derivatives

  • 2-(4-Methoxyphenyl)-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole : The methoxy group improves solubility in polar solvents, as evidenced by its lower melting point (115–117°C) compared to the trifluoromethyl analog (162–165°C). This derivative also exhibits high enantiomeric excess (87% ee) in asymmetric synthesis .
  • 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole : The electron-withdrawing nitro group at the meta position reduces basicity and may confer antibacterial activity, similar to bromophenyl analogs .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Optical Rotation [α]D²⁵ Key Applications
2-Isopropyl-2,3-dihydro-1H-benzimidazole Not reported Synthetic intermediate
BIH 144–146 91 +64.55 (c 0.44, CHCl₃) Photocatalysis
BI(OH)H Not reported Enhanced CO₂ reduction
2-(4-Methoxyphenyl) analog 115–117 83 +48.11 (c 0.9, CHCl₃) Asymmetric synthesis

Research Findings and Trends

  • Structure-Activity Relationships: Electron-donating groups (e.g., -OCH₃) enhance solubility and catalytic efficiency, while electron-withdrawing groups (e.g., -NO₂, -CF₃) improve stability and bioactivity .
  • Solvent Effects: Solvent viscosity impacts cage-escape rates in photocatalytic systems using BIH, with polar aprotic solvents (e.g., DMF) favoring higher catalytic turnover .

Biological Activity

2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Characteristics:

PropertyValue
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
IUPAC Name2-propan-2-yl-2,3-dihydro-1H-benzimidazole
InChIInChI=1S/C10H14N2/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7,10-12H,1-2H3
InChI KeyBVLFKBQVFDIWJG-UHFFFAOYSA-N
Canonical SMILESCC(C)C1NC2=CC=CC=C2N1

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacteria and fungi. Notably:

  • Antibacterial Properties: A study demonstrated that benzimidazole derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli .
  • Minimum Inhibitory Concentration (MIC): Some derivatives had MIC values as low as 4 μg/mL against resistant strains .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored. Compounds similar to 2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole have been investigated for their ability to inhibit viral replication in vitro .

Anticancer Activity

The anticancer properties of 2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole have garnered attention in recent studies:

  • Mechanism of Action: The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to other known anticancer agents .
  • Case Studies:
    • A series of synthesized benzimidazole derivatives were tested against various cancer cell lines (e.g., A549, MDA-MB231), showing IC50 values ranging from 0.29 to 1.48 μM .
    • In a fluorescence-based assay, compounds derived from benzimidazole demonstrated significant inhibition of tubulin polymerization .

Research Findings and Case Studies

Recent literature highlights the importance of structural modifications in enhancing the biological activity of benzimidazole derivatives. For example:

  • Hybrid Compounds: Researchers developed hybrid compounds combining benzimidazole with other pharmacophores, leading to improved potency against cancer cell lines .
  • In Vivo Studies: Certain derivatives exhibited promising results in animal models, demonstrating efficacy in reducing tumor size and improving survival rates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-isopropyl-2,3-dihydro-1H-benzo[d]imidazole derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound and its derivatives are typically synthesized via multicomponent reactions (MCRs) or stepwise condensation. For example, cyclocondensation of o-phenylenediamine with isopropyl-substituted carbonyl precursors under acidic conditions (e.g., HCl or acetic acid) is a standard approach . Optimization involves solvent selection (e.g., ethanol or DMF), catalyst choice (e.g., ZnCl₂ for Lewis acid catalysis), and temperature control (80–120°C). Purity is verified via melting point analysis, NMR (¹H/¹³C), and HRMS .

Q. How can researchers ensure structural fidelity and purity of 2-isopropyl-2,3-dihydro-1H-benzo[d]imidazole during synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and dihydroimidazole protons (δ 3.2–4.1 ppm) .
  • IR Spectroscopy : N-H stretching (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm the benzimidazole core .
  • Elemental Analysis : Agreement between calculated and observed C/H/N content (e.g., C: 70.2%, H: 7.1%, N: 12.8%) ensures purity .

Advanced Research Questions

Q. What role do 2-isopropyl-2,3-dihydro-1H-benzo[d]imidazole derivatives play in photocatalytic CO₂ reduction, and how do structural modifications enhance efficiency?

  • Methodological Answer : These derivatives act as sacrificial electron donors (SEDs) in CO₂ reduction. For instance, 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) donates electrons to photosensitizers like Ru(II)-porphyrin complexes, achieving high turnover numbers (TON > 1300) and CO selectivity (>99.9%) . Substituent effects are critical:

  • Electron-Donating Groups (e.g., -OH in BI(OH)H): Increase electron density, improving Stern-Volmer quenching constants (e.g., KSV=180,000M1K_{SV} = 180,000 \, \text{M}^{-1}) and TON for formic acid (TONHCOOH = 2766) .
  • Steric Effects : Bulky substituents (e.g., o-hydroxyphenyl) enhance stability by preventing aggregation .

Q. How can computational methods like DFT elucidate the electron-transfer mechanisms of 2-isopropyl-2,3-dihydro-1H-benzo[d]imidazole in photochemical systems?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (FMOs) to predict electron donation capacity. For example, the HOMO-LUMO gap of BIH derivatives correlates with their ability to transfer electrons to excited-state photosensitizers . Docking simulations further reveal binding modes with catalytic active sites, such as π-π stacking interactions in Ru(II) complexes .

Q. What experimental strategies resolve contradictions in catalytic performance between structurally similar benzoimidazole derivatives?

  • Methodological Answer : Systematic variation of substituents and comparative kinetic studies are essential:

  • Kinetic Isotope Effects (KIE) : Differentiate proton-coupled electron transfer (PCET) vs. pure electron transfer mechanisms .
  • Transient Absorption Spectroscopy : Measures electron-transfer rates (e.g., kET=1.2×109s1k_{ET} = 1.2 \times 10^9 \, \text{s}^{-1} for BIH) .
  • Controlled Competition Experiments : Compare TON and selectivity for CO vs. H₂ to identify optimal substituents (e.g., fluorophenyl vs. methoxyphenyl groups) .

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